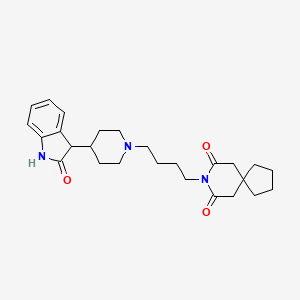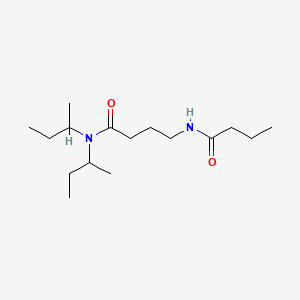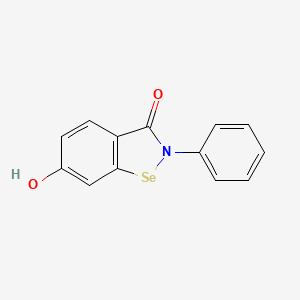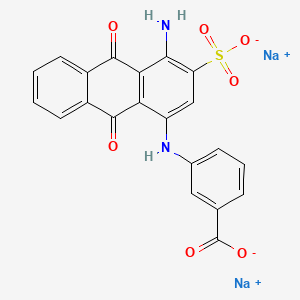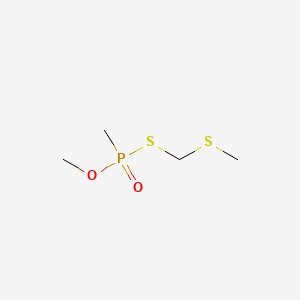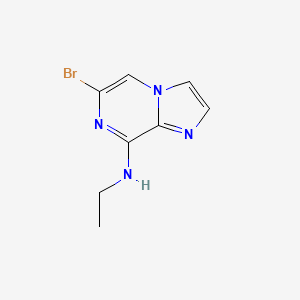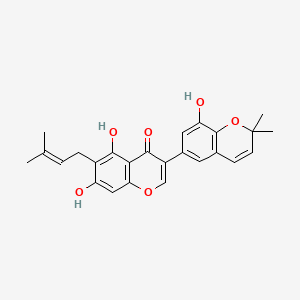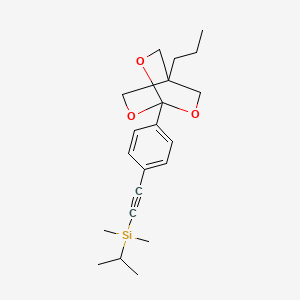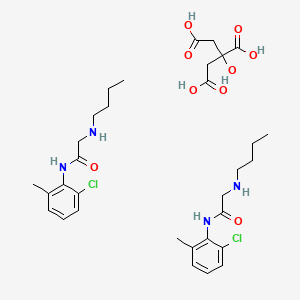
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1',1'-tetroxide, (R*,R*)-(+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- is a complex organic compound with the molecular formula C18H20N2O6S4. This compound is characterized by its thiazolidinone core structure, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the thienyl groups and the ethanediyl linkage further adds to its structural complexity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- typically involves the reaction of thiazolidinone derivatives with appropriate thienyl and ethanediyl precursors. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazolidinone ring to its corresponding thiazolidine derivative.
Substitution: The thienyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinone derivatives: These compounds share the thiazolidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thienyl-substituted compounds: These compounds contain thienyl groups similar to 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- but may have different core structures.
Uniqueness
The uniqueness of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(5-methyl-2-thienyl)-, 1,1,1’,1’-tetroxide, (R*,R*)-(±)- lies in its specific combination of the thiazolidinone core, thienyl groups, and ethanediyl linkage, which imparts distinct chemical and biological properties not found in other similar compounds.
Eigenschaften
CAS-Nummer |
131420-50-3 |
|---|---|
Molekularformel |
C18H20N2O6S4 |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
(2S)-2-(5-methylthiophen-2-yl)-3-[2-[(2S)-2-(5-methylthiophen-2-yl)-1,1,4-trioxo-1,3-thiazolidin-3-yl]ethyl]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N2O6S4/c1-11-3-5-13(27-11)17-19(15(21)9-29(17,23)24)7-8-20-16(22)10-30(25,26)18(20)14-6-4-12(2)28-14/h3-6,17-18H,7-10H2,1-2H3/t17-,18-/m0/s1 |
InChI-Schlüssel |
CFFXQCHTNMIZSR-ROUUACIJSA-N |
Isomerische SMILES |
CC1=CC=C(S1)[C@H]2N(C(=O)CS2(=O)=O)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=C(S4)C |
Kanonische SMILES |
CC1=CC=C(S1)C2N(C(=O)CS2(=O)=O)CCN3C(S(=O)(=O)CC3=O)C4=CC=C(S4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)

